molecular formula C28H26N4O2 B11219668 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11219668
M. Wt: 450.5 g/mol
InChI Key: OHCIHBIGTKAHDH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a substitution reaction where the 3,4-dimethoxyphenyl group is introduced using reagents like 3,4-dimethoxyphenyl ethylamine.

    Addition of diphenyl groups: This can be done through Friedel-Crafts alkylation or acylation reactions using diphenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Shares the 3,4-dimethoxyphenyl group but has a different core structure.

    3,4,5-Trimethoxyphenylethylamine: Structurally related with additional methoxy groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H26N4O2/c1-33-24-14-13-20(17-25(24)34-2)15-16-29-27-26-23(21-9-5-3-6-10-21)18-32(28(26)31-19-30-27)22-11-7-4-8-12-22/h3-14,17-19H,15-16H2,1-2H3,(H,29,30,31)

InChI Key

OHCIHBIGTKAHDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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